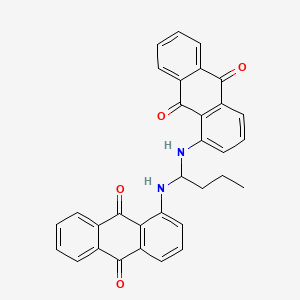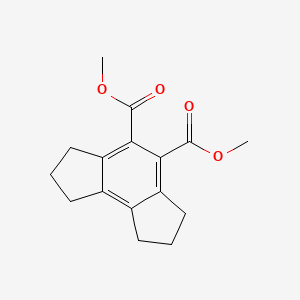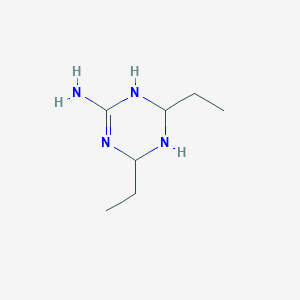
9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- is a chemical compound with the molecular formula C16H12Cl2N2O2. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals
Vorbereitungsmethoden
The synthesis of 9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- typically involves the reaction of 9,10-anthraquinone with chlorinating agents to introduce chlorine atoms at the 2 and 3 positions. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts.
Analyse Chemischer Reaktionen
9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as thiols or amines, to create a variety of derivatives
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- involves its interaction with biological macromolecules. In medicinal applications, it can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA unwinding and replication . This disruption can lead to cell death, making it a potential candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- can be compared with other anthraquinone derivatives such as:
Mitoxantrone: A chemotherapeutic agent with a similar structure but different substituents, leading to distinct biological activities.
Ametantrone: Another anthraquinone derivative used in cancer treatment, differing in the position and type of substituents.
1,8-Dichloro-9,10-anthraquinone: A compound with chlorine atoms at different positions, affecting its chemical reactivity and applications. The uniqueness of 9,10-Anthracenedione, 2,3-dichloro-1,4-bis(methylamino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
72918-26-4 |
|---|---|
Molekularformel |
C16H12Cl2N2O2 |
Molekulargewicht |
335.2 g/mol |
IUPAC-Name |
2,3-dichloro-1,4-bis(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-19-13-9-10(14(20-2)12(18)11(13)17)16(22)8-6-4-3-5-7(8)15(9)21/h3-6,19-20H,1-2H3 |
InChI-Schlüssel |
HBXFQISVGNEFQU-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)NC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


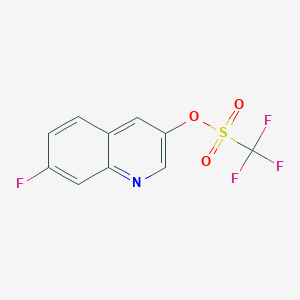


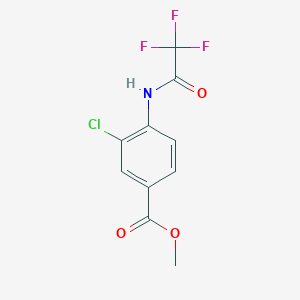
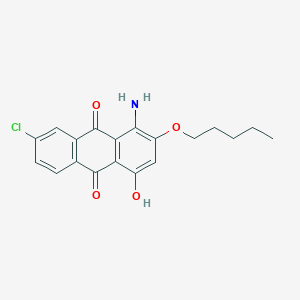
![1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)-](/img/structure/B13132375.png)
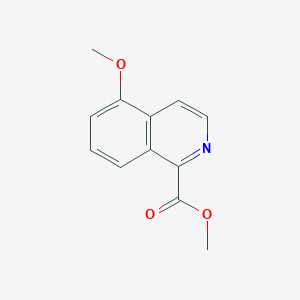
![6-Fluoroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13132378.png)
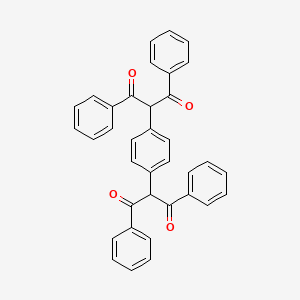
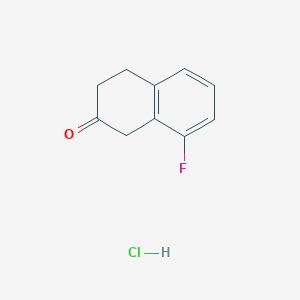
![benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate](/img/structure/B13132407.png)
